molecular formula C18H19ClFN3O2S B2448291 N4-(3-chloro-4-fluorophenyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide CAS No. 1226433-99-3

N4-(3-chloro-4-fluorophenyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide

Cat. No.: B2448291
CAS No.: 1226433-99-3
M. Wt: 395.88
InChI Key: JMHUKVLWUIKENQ-UHFFFAOYSA-N
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Description

N4-(3-chloro-4-fluorophenyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide is a synthetic piperidine carboxamide derivative of interest in medicinal chemistry and drug discovery research. Compounds within this chemical class have been identified as potent inhibitors of biologically significant targets. For instance, related piperidine carboxamides have demonstrated selective inhibitory activity against the malarial proteasome, showcasing a unique, non-covalent binding mechanism that provides a path for targeting infectious diseases . Furthermore, other piperidine derivatives have been investigated as autotaxin inhibitors, which is a key enzyme involved in pathophysiological conditions such as cancer proliferation and metastasis . The structural motifs present in this compound—including the chloro-fluorophenyl group and the thiophene methyl moiety—are commonly employed in the design of small molecules for probing protein function and cellular pathways. This reagent is intended for use in hit-to-lead optimization studies, mechanism-of-action investigations, and as a building block in the synthesis of novel chemical entities. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-N-(3-chloro-4-fluorophenyl)-1-N-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFN3O2S/c19-15-10-13(3-4-16(15)20)22-17(24)12-5-7-23(8-6-12)18(25)21-11-14-2-1-9-26-14/h1-4,9-10,12H,5-8,11H2,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHUKVLWUIKENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=C(C=C2)F)Cl)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N4-(3-chloro-4-fluorophenyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide, also known by its CAS number 1226433-99-3, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H19ClFN3O2SC_{18}H_{19}ClFN_{3}O_{2}S with a molecular weight of 395.9 g/mol. The compound features a piperidine core substituted with a thiophenyl group and halogenated phenyl moieties, which are significant for its biological activity.

Structural Representation

PropertyValue
Molecular Formula C₁₈H₁₉ClFN₃O₂S
Molecular Weight 395.9 g/mol
CAS Number 1226433-99-3

Research indicates that compounds with piperidine and thiophene functionalities exhibit various biological activities, including:

  • Antimicrobial Activity : Many piperidine derivatives have shown efficacy against bacterial strains, attributed to their ability to inhibit bacterial enzymes.
  • Neurotransmitter Modulation : Certain derivatives may interact with dopamine and serotonin transporters, suggesting potential applications in treating neurological disorders.
  • Anticancer Properties : Studies have indicated that similar compounds can induce apoptosis in cancer cells through various pathways.

Case Studies and Research Findings

  • Antibacterial Activity : A study on piperidine derivatives demonstrated that modifications at the phenyl position significantly enhanced antibacterial potency. The IC50 values for synthesized compounds ranged from 0.63 µM to 6.28 µM, indicating strong enzyme inhibition compared to standard drugs .
  • Neuropharmacological Evaluation : Research on related compounds has shown selective binding to dopamine transporters, which is crucial for developing treatments for conditions like schizophrenia and depression. Compounds with similar structures have been reported to exhibit favorable selectivity ratios .
  • Antitumor Activity : In vitro studies involving analogs of N4-(3-chloro-4-fluorophenyl)-N1-(thiophen-2-ylmethyl)piperidine revealed significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

Comparative Analysis of Biological Activities

Activity TypeCompoundIC50 Value (µM)Reference
AntibacterialPiperidine Derivative0.63 - 6.28
Neurotransmitter BindingAnalogous CompoundHigh selectivity
AntitumorRelated AnalogSignificant effect

Q & A

Q. How should researchers design experiments to assess the compound’s permeability across the blood-brain barrier (BBB)?

  • Methodology : Use parallel artificial membrane permeability assays (PAMPA-BBB) for initial screening. Validate with in vitro models (e.g., hCMEC/D3 cell monolayers) and measure apparent permeability (Papp). Correlate with logD and polar surface area calculations .

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